molecular formula C17H20Cl2N4O2S B2435533 2,4-dichloro-5-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1396783-99-5

2,4-dichloro-5-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2435533
CAS No.: 1396783-99-5
M. Wt: 415.33
InChI Key: NNPVTXUGOYOWMW-UHFFFAOYSA-N
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Description

“2,4-dichloro-5-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide” is a chemical compound. It has been tested and showed good inhibitory effect with IC50 values . This compound is offered by Benchchem for CAS No. 2034374-31-5.

Scientific Research Applications

  • Synthesis and Structural Characterization : Research on similar compounds, such as 4-methyl-N-ethyl-N-(piperidin-4-yl)benzenesulfonamide, demonstrates their potential as candidates for drug development, particularly in the context of HIV-1 infection prevention (Cheng De-ju, 2015).

  • Anti-Infective Evaluation and In Silico Studies : Substituted N-(pyrazin-2-yl)benzenesulfonamides have shown antimicrobial activity, particularly against M. tuberculosis. This suggests potential applications in the development of antitubercular agents (Ghada Bouz et al., 2019).

  • Potential Carbonic Anhydrase IX Inhibitors for Cancer Therapy : A study on ureido benzenesulfonamides incorporating triazinyl moieties as inhibitors of human carbonic anhydrase isoforms, particularly hCA IX, indicates potential applications in cancer therapy (Nabih Lolak et al., 2019).

  • Anticancer Activity and ADMET Studies : Compounds like 4-[(3-substituted)ureido/thioureido] benzenesulfonamide derivatives have been evaluated for their anticancer activities against various human carcinoma cell lines, indicating potential therapeutic applications in oncology (S. Karakuş et al., 2018).

  • Synthesis of Benzenesulfonamide Derivatives : The synthesis of various benzenesulfonamide derivatives from α, β-unsaturated aldehydes suggests their potential in chemical synthesis and pharmaceutical research (Çetin Bayrak, 2021).

  • Anti-HIV and Anticancer Activity : Certain 4-chloro-2-mercapto-5-methyl-N-(1,2,4-triazolo[4,3-a]pyrid-3-yl)benzenesulfonamides have exhibited moderate anti-HIV activity and moderate anticancer activity, indicating their potential in developing treatments for these diseases (Z. Brzozowski, 1998).

  • Thermal, Optical, Etching, and Structural Studies : Research on similar compounds such as [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime provides insights into their thermal, optical, and structural properties, which can be relevant in materials science and chemical engineering (C. S. Karthik et al., 2021).

  • Cytotoxic and Carbonic Anhydrase Inhibitory Effects : Studies on 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamides show cytotoxicity and carbonic anhydrase inhibitory effects, indicating potential applications in the development of anticancer agents (H. Gul et al., 2016).

  • Conformation Differences in N-[2-(1-arenesulfonyl-1H-pyrazol-3-yl)-6-methyl-phenyl]-arenesulfonamides : This study discusses the conformational differences in certain benzenesulfonamide derivatives, which can be significant in understanding their interactions and efficacy in pharmaceutical applications (J. C. Borges et al., 2014).

Properties

IUPAC Name

2,4-dichloro-5-methyl-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20Cl2N4O2S/c1-12-8-16(15(19)9-14(12)18)26(24,25)22-10-13-2-6-23(7-3-13)17-11-20-4-5-21-17/h4-5,8-9,11,13,22H,2-3,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPVTXUGOYOWMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2CCN(CC2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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